![molecular formula C13H15N3O2S B2881845 N-(2-(thiophen-2-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1428374-76-8](/img/structure/B2881845.png)
N-(2-(thiophen-2-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
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Overview
Description
N-(2-(thiophen-2-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a useful research compound. Its molecular formula is C13H15N3O2S and its molecular weight is 277.34. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of thiophene , a heterocyclic compound known to possess a wide range of therapeutic properties . Thiophene derivatives have been reported to exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties . .
Mode of Action
Thiophene derivatives are known to interact with multiple receptors , suggesting that this compound may also interact with various targets to exert its effects
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by thiophene derivatives , it can be speculated that this compound may affect multiple biochemical pathways. The downstream effects of these interactions would depend on the specific targets and pathways involved.
Pharmacokinetics
Thiophene is soluble in most organic solvents but insoluble in water , which may influence the absorption and distribution of this compound. The metabolism and excretion of this compound would depend on its chemical structure and the specific metabolic pathways it interacts with.
Result of Action
Given the diverse biological activities of thiophene derivatives , the compound could potentially have a wide range of effects at the molecular and cellular level. These effects would depend on the specific targets and pathways the compound interacts with.
Biochemical Analysis
Biochemical Properties
Thiophene derivatives are known to interact with various enzymes, proteins, and other biomolecules . They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Cellular Effects
It has been reported that thiophene derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiophene derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been reported that the system was sufficiently robust and could tolerate the substrate at 30 g/l (164 mM) with excellent enantioselectivity (single enantiomer, >99.5% ee) and 95% conversion .
Metabolic Pathways
Thiophene derivatives are known to interact with various enzymes or cofactors .
Biological Activity
N-(2-(thiophen-2-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and implications in medicinal chemistry, particularly focusing on its anticancer and antimicrobial activities.
- Molecular Formula : C₁₃H₁₅N₃O₂S
- Molecular Weight : 277.34 g/mol
- CAS Number : 1428374-76-8
Synthesis
The compound is synthesized through a multi-step process involving the reaction of thiophene derivatives with hydrazones and subsequent cyclization. The synthesis pathway generally includes:
- Formation of Hydrazone : Reaction between thiophene derivatives and carbonyl compounds.
- Cyclization : The hydrazone undergoes cyclization to form the pyrazolo[5,1-b][1,3]oxazine structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the pyrazolo[5,1-b][1,3]oxazine scaffold. For instance:
- A study demonstrated that derivatives of this structure exhibited significant cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. The IC50 values for these compounds were reported at approximately 4.37 µM and 8.03 µM respectively, indicating potent activity against these cell lines .
The mechanism of action appears to involve inhibition of key enzymes involved in cell proliferation and DNA replication.
Antimicrobial Activity
Thiophene-containing compounds have also been reported to exhibit antimicrobial properties. In a related context:
- Compounds similar to this compound showed effectiveness against various bacterial strains, suggesting potential as antimicrobial agents .
Case Study 1: Antitumor Activity
In a controlled study evaluating the effects of various pyrazolo derivatives on cancer cells:
- Researchers found that specific modifications to the thiophene ring enhanced the cytotoxicity against cancer cells by up to 50% compared to unmodified compounds . This indicates that structural optimization can significantly impact biological efficacy.
Case Study 2: Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in tumorigenesis:
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to N-(2-(thiophen-2-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide exhibit antimicrobial properties. For instance:
- Case Study : A study demonstrated that pyrazol derivatives showed significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential for developing new antimicrobial agents based on this compound's structure .
Anti-inflammatory Effects
The compound's structure suggests it may modulate inflammatory pathways:
- Mechanism of Action : It potentially inhibits pro-inflammatory cytokines and enzymes involved in inflammation. Similar compounds have been shown to reduce inflammation in animal models .
Neuroprotective Potential
Emerging research indicates that this compound may have neuroprotective effects:
- Case Study : A study on pyrazole derivatives highlighted their ability to reduce neuroinflammation in models of neurodegenerative diseases, suggesting that this compound could be explored further for treating conditions like Alzheimer's disease .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways:
Enzyme Target | Effect | Reference |
---|---|---|
COX Enzymes | Inhibition of inflammation | |
Lipoxygenase | Reduction in leukotriene production |
Receptor Modulation
Potential interactions with pain and inflammatory receptors could lead to analgesic properties:
- Research Insight : The modulation of receptors such as TRPV1 has been noted in related compounds, indicating a pathway for pain relief applications.
Materials Science Applications
Beyond biological applications, this compound can also be explored in materials science:
Organic Electronics
The unique electronic properties of the thiophene moiety make this compound a candidate for organic semiconductor applications:
Property | Application |
---|---|
Conductivity | Organic solar cells |
Stability | Flexible electronics |
Properties
IUPAC Name |
N-(2-thiophen-2-ylethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c17-12(14-5-4-10-3-1-8-19-10)11-9-15-16-6-2-7-18-13(11)16/h1,3,8-9H,2,4-7H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAIXUZSEPTPRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)NCCC3=CC=CS3)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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